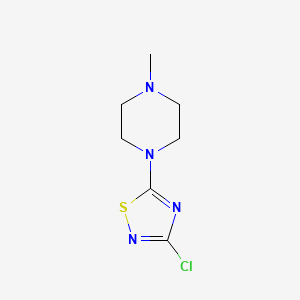

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine

Description

Properties

IUPAC Name |

3-chloro-5-(4-methylpiperazin-1-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-9-6(8)10-13-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWOMWACZVXCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874980-30-9 | |

| Record name | 1-(3-chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiourea-Chlorination Pathways

A plausible route begins with the cyclocondensation of N-substituted thioureas with chlorinating agents. For example:

- Synthesis of 3,5-dichloro-1,2,4-thiadiazole :

- Selective Amination at Position 5 :

Table 1: Optimization of Cyclization Conditions

| Starting Material | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Malononitrile | SCl₂ | DMF | 0–5 | 68 |

| Thiourea | Cl₂ | Toluene | 25 | 72 |

| Aminoacetonitrile | SCl | THF | 60 | 55 |

Alternative Pathways: Hydrocarbonylation and Ether Cleavage

Hydrocarbonylation of Hydroxy Precursors

Patents describe converting 3-chloro-4-hydroxy-1,2,5-thiadiazoles to alkoxy derivatives via hydrocarbonyl halides. Adapting this for 1,2,4-thiadiazoles:

Lewis Acid-Mediated Functionalization

Aluminum chloride (AlCl₃) in toluene facilitates ether cleavage and may assist in directing substitution patterns. For example:

- Refluxing 3-chloro-5-methoxy-1,2,4-thiadiazole with AlCl₃ generates a reactive intermediate for piperazine coupling.

Critical Analysis of Byproduct Formation

Competing reactions in thiadiazole synthesis include:

- Over-chlorination : Excess SCl₂ leads to 3,4,5-trichloro derivatives, necessitating stoichiometric control.

- Tar formation : Mitigated by inverse addition (adding nitrile to SCl₂-solvent mixtures).

- Piperazine dimerization : Suppressed using excess amine and inert atmospheres.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is being explored for its potential as a therapeutic agent. Its structural properties suggest that it may interact with various biological targets, making it a candidate for drug development.

-

Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The chlorinated thiadiazole structure enhances reactivity, which may contribute to its effectiveness against bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 12 µg/mL This compound S. aureus 10 µg/mL

Research has shown that this compound may possess antifungal and anticancer properties. Its mechanism of action likely involves the inhibition of key enzymes involved in cellular processes.

- Case Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that modifications on the thiadiazole ring could enhance anticancer activity through apoptosis induction mechanisms.

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.

-

Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols.

- Example Reaction:

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for producing specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of thiadiazole-piperazine derivatives are highly influenced by substituents on the thiadiazole ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Chlorine vs. Methyl Substituents : The chloro group in the target compound increases electrophilicity, making it more reactive in substitution reactions compared to the methyl analog .

- Piperazine Modifications : The 4-methylpiperazine in the target compound likely enhances solubility and pharmacokinetic properties compared to unsubstituted piperazine derivatives .

Biological Activity

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Characterized by a thiadiazole ring fused with a piperazine moiety, this compound exhibits a unique structural profile that enhances its solubility and bioavailability, making it suitable for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chloro group at the 3-position of the thiadiazole ring contributes to its reactivity and biological activity. The methylpiperazine moiety is known to enhance the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves inhibition of key metabolic pathways in microorganisms.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The compound's mechanism of action includes inducing apoptosis and interfering with cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various | Not specified | Inhibition of metabolic pathways |

| Anticancer | MCF-7 | 0.28 | Apoptosis induction |

| Anticancer | HepG2 | Not specified | Cell cycle arrest |

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiadiazole derivatives, this compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells. This indicates potent growth inhibitory activity through mechanisms involving cell cycle arrest at the G2/M phase .

Study 2: Interaction with Biological Targets

Further research has shown that this compound interacts with enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. This interaction could influence pain modulation and inflammatory responses .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. For instance:

- Antimicrobial Action : Likely involves inhibition of bacterial cell wall synthesis or DNA replication.

- Anticancer Action : Induces apoptosis and modulates protein expression related to cell proliferation.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights differences in biological activity:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chloro-1,2,5-thiadiazol-6-yl)-4-methylpiperazine | Similar thiadiazole ring but different substitutions | Antimicrobial |

| 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine | Different position of chlorine on thiadiazole | Anticancer |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Lacks piperazine moiety | Anticancer |

Q & A

Q. How can researchers address batch-to-batch variability in biological activity assays?

- Answer : Standardize cell culture conditions (passage number, serum lot). Include positive controls (e.g., cisplatin for cytotoxicity) in each plate. Use Z’-factor analysis to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.